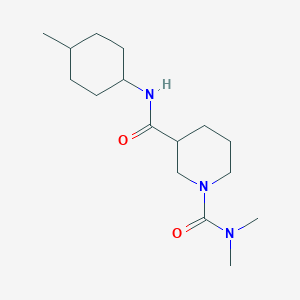
(3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone, also known as DPTM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DPTM belongs to the class of compounds known as piperidines, which have been extensively studied for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone involves the inhibition of CK2, which is a critical regulator of various cellular processes such as cell division, DNA repair, and apoptosis. By inhibiting CK2, (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone disrupts these processes, leading to cell death. Additionally, (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Biochemical and Physiological Effects
(3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit CK2 activity, and exhibit anti-inflammatory properties. Additionally, (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has been studied for its potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
(3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has several advantages as a candidate for scientific research applications. It exhibits high purity and yields, making it a suitable candidate for use in lab experiments. Additionally, (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has been extensively studied for its potential applications in various fields, making it a well-characterized compound. However, (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has certain limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone. One potential direction is the development of new anti-cancer drugs based on (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone. Additionally, further studies are needed to fully understand the mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone and its potential applications in the treatment of neurodegenerative diseases. Furthermore, the potential toxicity of (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone needs to be further studied to ensure its safe use in lab experiments. Overall, (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone is a promising candidate for scientific research applications, and further studies are needed to fully explore its potential.
Synthesemethoden
The synthesis of (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone involves the reaction between 3,5-dimethylpiperidin-1-amine and 1-phenyl-1H-1,2,3-triazole-4-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone. The synthesis of (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has been optimized to provide high yields and purity, making it a suitable candidate for scientific research applications.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant activity as a selective inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes. (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has also been shown to possess anti-cancer properties, making it a potential candidate for the development of new anti-cancer drugs. Additionally, (3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-8-13(2)10-19(9-12)16(21)15-11-20(18-17-15)14-6-4-3-5-7-14/h3-7,11-13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWXYBQVECDGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CN(N=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)

![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7517692.png)


![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)
![1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7517725.png)
![4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one](/img/structure/B7517729.png)

